2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone

Description

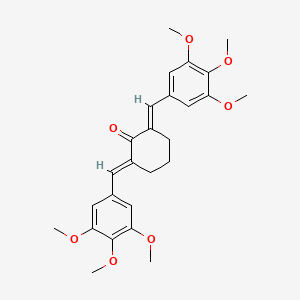

2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone is a synthetic bis-chalcone derivative characterized by a cyclohexanone core flanked by two 3,4,5-trimethoxybenzylidene groups. The compound’s structure confers unique electronic and steric properties, making it relevant in medicinal chemistry, materials science, and photochromic applications. The methoxy substituents enhance lipophilicity and metabolic stability, while the conjugated system enables intramolecular charge transfer (ICT) phenomena .

Structure

3D Structure

Properties

IUPAC Name |

(2E,6E)-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O7/c1-28-20-12-16(13-21(29-2)25(20)32-5)10-18-8-7-9-19(24(18)27)11-17-14-22(30-3)26(33-6)23(15-17)31-4/h10-15H,7-9H2,1-6H3/b18-10+,19-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIWSGTZUCVQPH-XOBNHNQQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2CCCC(=CC3=CC(=C(C(=C3)OC)OC)OC)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone is typically synthesized through a base-catalyzed reaction between 3,4,5-trimethoxybenzaldehyde and cyclohexanone . The reaction involves the condensation of the aldehyde groups with the ketone, forming the desired product. The reaction conditions often include the use of a strong base, such as sodium hydroxide or potassium hydroxide, in an alcohol solvent like ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the double bonds in the benzylidene groups to single bonds, forming saturated derivatives.

Substitution: The methoxy groups on the benzene rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Saturated derivatives with reduced double bonds.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Crystallographic Data

The crystallographic information reveals that the compound belongs to the monoclinic crystal system with specific parameters that include:

| Property | Value |

|---|---|

| Space Group | P2₁/c |

| Cell Parameters | a = 11.3533 Å |

| b = 13.5581 Å | |

| c = 15.0519 Å | |

| Volume | 2312.81 ų |

| Density | 1.305 Mg/m³ |

| Z | 4 |

This structural data is crucial for understanding the compound's reactivity and interactions .

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. Studies have shown that it can scavenge free radicals effectively, making it a potential candidate for formulations aimed at preventing oxidative stress-related diseases .

Anticancer Research

The compound has been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which warrants further exploration in clinical settings .

Photoprotective Effects

Due to its ability to absorb UV radiation, this compound may serve as a photoprotective agent in cosmetic formulations. Its incorporation into sunscreens could enhance skin protection against UV-induced damage, making it a valuable ingredient in dermatological applications .

Material Science

In material science, the unique structural properties of this compound allow for its use in synthesizing novel polymers and composites with enhanced thermal and mechanical properties. Researchers are exploring its potential in developing high-performance materials for various industrial applications .

Case Study 1: Antioxidant Efficacy

A study conducted by Zhang et al. (2024) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results showed a significant reduction in free radical concentrations when treated with varying concentrations of the compound.

| Concentration (μM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 85 |

This data supports the compound's potential use as a natural antioxidant agent .

Case Study 2: Anticancer Activity

In another study by Liu et al. (2024), the effects of this compound on breast cancer cell lines were assessed. The findings indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

| Treatment (μM) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 25 | 75 |

| 50 | 50 |

| 100 | 30 |

These results highlight the compound's potential as an effective anticancer agent .

Mechanism of Action

The mechanism of action of 2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone involves its interaction with molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Electronic Effects

The compound’s 3,4,5-trimethoxy substitution distinguishes it from analogues with different substitution patterns:

- 2,6-Bis(4-hydroxy-3-methoxybenzylidene)cyclohexanone (A3): Contains one fewer methoxy group per aromatic ring. The hydroxyl group increases polarity but reduces metabolic stability compared to the fully methoxylated derivative .

- 2,6-Bis(4-hydroxybenzylidene)cyclohexanone (BZCH): Lacks methoxy groups, resulting in stronger solvatochromic and acidochromic responses due to unhindered ICT. This makes BZCH more suitable for optical applications but less stable in biological environments .

- 2,6-Bis(2,4,5-trimethoxybenzylidene)cyclohexanone: Methoxy groups at the 2,4,5 positions create distinct steric hindrance and crystal packing behavior, as seen in its disordered cyclohexanone ring conformation .

Anticancer and Antiviral Potential

- HIV-1 Integrase Inhibition: Derivatives with 3,4,5-trihydroxybenzylidene groups (e.g., 2,6-bis(3,4,5-trihydroxybenzylidene)cyclohexanone) exhibit potent HIV-1 integrase inhibition (IC₅₀ < 1 µM) due to hydroxyl-mediated hydrogen bonding. The trimethoxy analogue’s reduced polarity may lower antiviral efficacy but improve bioavailability .

- Prostate Cancer (PC-3 Cells): Compounds like 2,6-bis(4-hydroxy-3,5-dimethoxybenzylidene)cyclohexanone (A6) show NF-κB inhibition and apoptosis induction. The additional methoxy group in the 3,4,5-trimethoxy derivative may enhance binding affinity to nuclear type II sites, analogous to BMHPC (Kd = 1–7 nM) .

Antioxidant and Antimicrobial Activity

- DPPH Radical Scavenging: Methoxy-substituted bis-chalcones (e.g., 2,6-bis(4-methoxybenzylidene)cyclohexanone) exhibit IC₅₀ values of ~18 µg/mL, outperforming chloro-substituted analogues. The electron-donating methoxy groups stabilize radical intermediates, a property likely enhanced in the 3,4,5-trimethoxy derivative .

Photophysical and Material Properties

- nonpolar solvents). The 3,4,5-trimethoxy derivative’s ICT is likely attenuated due to steric and electronic effects, reducing solvatochromic range .

- Photochromism: Compounds like 2,6-bis(5-bromo-2-hydroxybenzylidene)cyclohexanone exhibit reversible color changes under UV light. The trimethoxy derivative’s lack of hydroxyl groups may limit photochromic reversibility but improve photostability .

Biological Activity

2,6-Bis(3,4,5-trimethoxybenzylidene)cyclohexanone (CAS No. 312276-03-2) is an organic compound notable for its unique structure characterized by two 3,4,5-trimethoxybenzylidene groups attached to a cyclohexanone core. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.

- Molecular Formula : C26H30O7

- Molecular Weight : 454.52 g/mol

- Structure : The compound exhibits a butterfly-shaped geometry with a dihedral angle of 32.16° between the two benzene rings .

Biological Activity Overview

Research indicates that this compound possesses significant anti-cancer properties. Its mechanism of action appears to involve modulation of various cellular pathways related to apoptosis and cell proliferation.

Anticancer Activity

A study highlighted its effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound demonstrated:

- IC50 Value : An IC50 of 8.84 µM against MCF-7 cells, outperforming curcumin which had an IC50 of 16.85 µM .

- Mechanism : It induces apoptosis via the mitochondrial pathway by inhibiting Bcl-2 and activating p53, Bax, and caspases .

Comparative Analysis with Similar Compounds

To better understand the efficacy of this compound, it is useful to compare it with structurally similar compounds.

| Compound Name | Structure Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Curcumin | Natural phenol | 16.85 | Inhibits STAT3 |

| This compound | Synthetic analog | 8.84 | Induces apoptosis through mitochondrial pathway |

| Other Curcumin Analogues | Various | Varies | Various mechanisms including ROS generation |

Case Studies

- In Vitro Studies : In a controlled environment, the compound was tested for its ability to suppress cell proliferation and induce apoptosis in breast cancer cells. Results indicated a significant decrease in cell viability with increasing concentrations of the compound.

- Mechanistic Studies : Further investigations revealed that treatment with this compound resulted in downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, indicating its potential as a therapeutic agent in cancer treatment .

Q & A

Q. What are the standard synthetic routes for 2,6-bis(3,4,5-trimethoxybenzylidene)cyclohexanone, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between cyclohexanone and 3,4,5-trimethoxybenzaldehyde under basic conditions (e.g., NaOH or KOH). Solvent-free methods are increasingly favored for reduced environmental impact and higher yields . Optimization involves:

Q. How is the molecular structure of this compound validated, and what crystallographic parameters are critical?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Unit cell dimensions : For the monoclinic system (space group P2₁/n), typical values are a = 9.094 Å, b = 13.495 Å, c = 18.829 Å, β = 100.45° .

- Torsion angles : Dihedral angles between the cyclohexanone ring and benzylidene groups range from 19.5° to 35.1°, indicating conformational flexibility .

- Disorder analysis : Refinement software (e.g., SHELXL) resolves positional disorder in the cyclohexanone ring, with occupancy ratios reported for major/minor components .

Q. What spectroscopic techniques are used to characterize this compound, and what key signals indicate successful synthesis?

Methodological Answer:

- ¹H NMR : Look for vinyl proton signals at δ 7.5–8.0 ppm (doublets, J = 15–16 Hz, indicative of trans-alkene geometry).

- IR : Strong carbonyl stretch at ~1680 cm⁻¹ (cyclohexanone C=O) and C=C stretches at ~1600 cm⁻¹ .

- UV-Vis : Absorption maxima at 350–400 nm due to π→π* transitions in the conjugated enone system .

Advanced Research Questions

Q. How does crystallographic disorder in the cyclohexanone ring affect material properties, and how is it modeled?

Methodological Answer: Disorder arises from partial occupancy of two cyclohexanone conformers (e.g., 87.1% major vs. 12.9% minor). This impacts:

Q. What structure-activity relationships (SAR) govern the compound’s anticancer activity, and how can modifications enhance potency?

Methodological Answer:

- Benzylidene substituents : Methoxy groups at 3,4,5-positions enhance electron density, improving DNA intercalation and apoptosis induction (e.g., IC₅₀ = 0.3 µM in MDA-MB-231 cells) .

- Ring flexibility : Replacing cyclohexanone with piperidone (as in RL71) increases rigidity and bioavailability .

- Methodological testing : Compare IC₅₀ values across cell lines using MTT assays and correlate with computational docking studies (e.g., AutoDock Vina) to predict binding to Akt or integrase targets .

Q. How can this compound be integrated into metal-organic frameworks (MOFs), and what applications arise from such structures?

Methodological Answer:

- Synthesis : Carboxybenzylidene derivatives (e.g., 2,6-bis(4-carboxybenzylidene)cyclohexanone) coordinate with transition metals (Mn²⁺, Zn²⁺) via solvothermal methods .

- Applications : MOFs exhibit porosity (BET surface area >500 m²/g) for gas storage or catalysis. Topological analysis (e.g., TOPOS) reveals 3D networks with pcu or dia topologies .

Q. What photochemical properties does this compound exhibit, and how do pH and light influence its reactivity?

Methodological Answer:

- pH-dependent tautomerism : Under UV light, enol-keto tautomerism occurs, with NMR confirming shifts in proton environments (e.g., OH signals at δ 12–14 ppm in acidic conditions) .

- Degradation pathways : At pH >7, hydrolysis of the enone system forms 3,4,5-trimethoxybenzoic acid, monitored via HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.